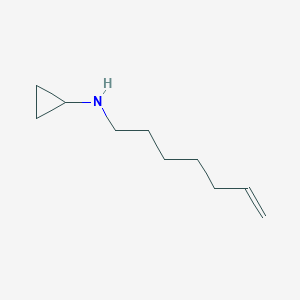
N-hept-6-enylcyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hept-6-enylcyclopropanamine: is an organic compound characterized by a seven-carbon chain with a double bond at the sixth position and a cyclopropane ring attached to the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of cyclopropanamine with hept-6-enyl halides under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the double bond is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides and amines can be used, often with the aid of a base.
Major Products Formed:
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Saturated hydrocarbons or amines.
Substitution Products: Various substituted cyclopropanamines or alkenes.
Scientific Research Applications
Chemistry: N-hept-6-enylcyclopropanamine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound can serve as a precursor for bioactive molecules, potentially influencing biological pathways. Medicine: It may be explored for its pharmacological properties, including potential therapeutic applications. Industry: The compound finds use in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism by which N-hept-6-enylcyclopropanamine exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N-heptylcyclopropanamine: Similar structure but without the double bond.
N-hexylcyclopropanamine: Shorter carbon chain.
N-octylcyclopropanamine: Longer carbon chain.
Uniqueness: N-hept-6-enylcyclopropanamine is unique due to the presence of the double bond, which can influence its reactivity and applications compared to its analogs.
This compound's versatility and reactivity make it a valuable subject of study in various scientific fields. Its applications range from organic synthesis to potential therapeutic uses, highlighting its importance in both research and industry.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-hept-6-enylcyclopropanamine |
InChI |
InChI=1S/C10H19N/c1-2-3-4-5-6-9-11-10-7-8-10/h2,10-11H,1,3-9H2 |
InChI Key |
QTJHBIOHOCDOOZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCNC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B15355714.png)
![Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate](/img/structure/B15355717.png)
![2-[(4-Methoxyphenyl)methyl]-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B15355724.png)
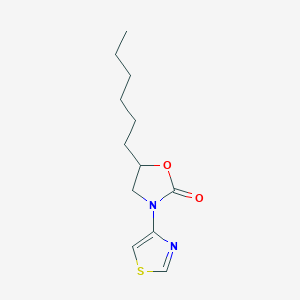
![5-[(4-Ethylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B15355736.png)
![4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole](/img/structure/B15355750.png)
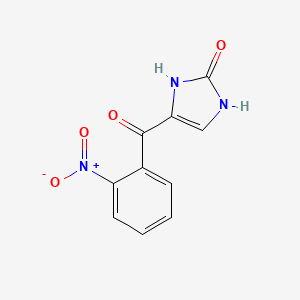
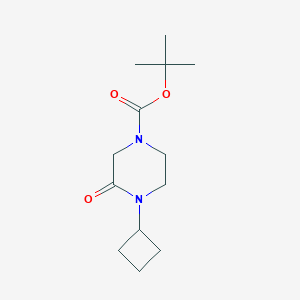
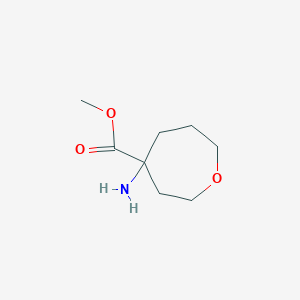
![6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione](/img/structure/B15355780.png)
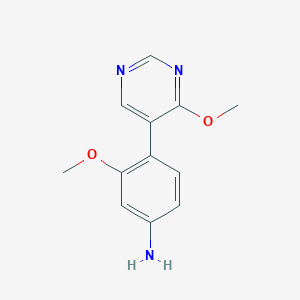
![1-(4-Methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15355787.png)
![2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid](/img/structure/B15355799.png)
